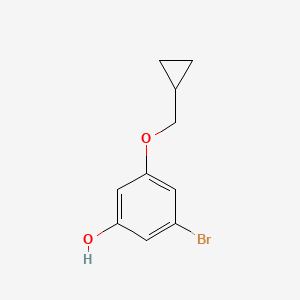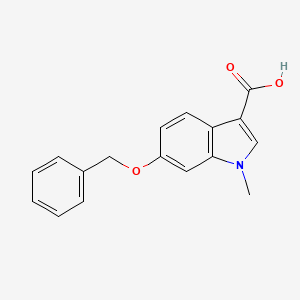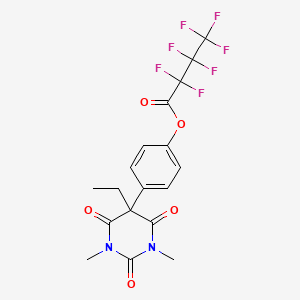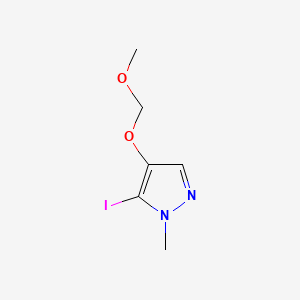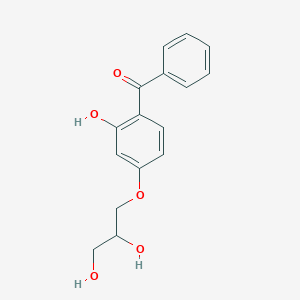
6-((Methylamino)methyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((Methylamino)methyl)nicotinonitrile is an organic compound with the molecular formula C7H7N3 It is a derivative of nicotinonitrile, characterized by the presence of a methylamino group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Methylamino)methyl)nicotinonitrile typically involves the reaction of nicotinonitrile with methylamine under controlled conditions. One common method is the reductive N-methylation of nitro compounds, which involves the reduction of nitro compounds followed by methylation. This method is attractive due to its straightforward approach and the availability of inexpensive raw materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive N-methylation processes, utilizing catalytic systems and methylating agents such as methyl halides, methanol, or dimethyl carbonate. These processes are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-((Methylamino)methyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-((Methylamino)methyl)nicotinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 6-((Methylamino)methyl)nicotinonitrile involves its interaction with molecular targets and pathways. The nitrile group is known to enhance binding affinity to targets, improve pharmacokinetic profiles, and reduce drug resistance. These properties make it a valuable compound in drug design and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Methylamino)nicotinonitrile: A closely related compound with similar chemical properties.
6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles: These derivatives have different substituents but share the nicotinonitrile core structure.
Uniqueness
6-((Methylamino)methyl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H9N3 |
|---|---|
Molekulargewicht |
147.18 g/mol |
IUPAC-Name |
6-(methylaminomethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-10-6-8-3-2-7(4-9)5-11-8/h2-3,5,10H,6H2,1H3 |
InChI-Schlüssel |
LCHXYMGAVMKCLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=NC=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13933468.png)
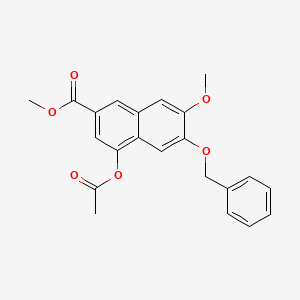

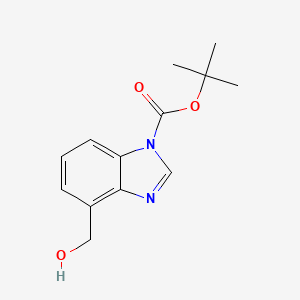
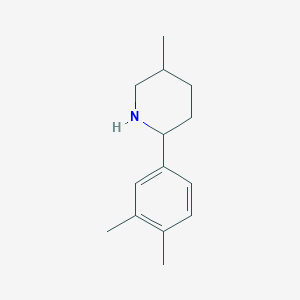
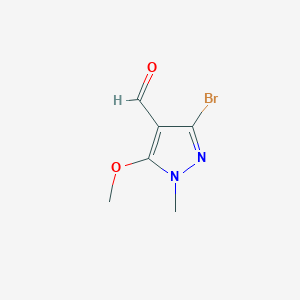
![Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13933500.png)

